3-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c23-14-5-7-15(8-6-14)27-21(29)20-19(16-3-1-2-4-17(16)24-20)25-22(27)31-13-18(28)26-9-11-30-12-10-26/h1-8,24H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTOOJOXMQVZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the pyrimidine derivatives class. Its unique structure combines aromatic and heterocyclic components, suggesting potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 345.43 g/mol. The presence of the morpholino group indicates possible interactions with various biological targets, enhancing its candidacy for pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂S |
| Molecular Weight | 345.43 g/mol |
| CAS Number | 610764-96-0 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include thioketones and pyrimidines. Various methodologies from organic chemistry literature are employed to optimize yield and selectivity. Key steps often require careful monitoring of reaction conditions such as pH and temperature.
Biological Activity
Research indicates that compounds with similar structures exhibit significant activity against various cancer types, suggesting potential therapeutic applications. The following sections summarize key findings related to its biological activity.
Antimicrobial Activity
Pyrimidine derivatives have been recognized for their antimicrobial properties. Studies have shown that compounds with similar structures demonstrate potent antibacterial and antifungal activities. For instance, certain pyrimidine derivatives have been reported to be effective against pathogens such as E. coli and S. aureus .
Anticancer Potential
The indole moiety present in the compound is associated with diverse biological activities, including anticancer effects. Research has shown that pyrimidine derivatives can inhibit tumor growth in various cancer models . Compounds structurally related to this compound have demonstrated cytotoxicity against cancer cell lines, indicating their potential as anticancer agents.
The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For example, some studies suggest that pyrimidine derivatives may act as inhibitors of DNA polymerase or other key enzymes involved in nucleic acid synthesis .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of a series of pyrimidine derivatives against S. aureus and E. coli, revealing significant inhibition rates compared to standard antibiotics .
- Anticancer Activity : In vitro studies demonstrated that certain pyrimidine derivatives could induce apoptosis in cancer cells through caspase activation pathways, highlighting their potential as novel anticancer agents .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 3-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is . Its synthesis typically involves multi-step reactions that include the formation of the pyrimidine core and subsequent functionalization with thioketones. The morpholino group is significant as it suggests interactions with various biological targets, enhancing the compound's pharmaceutical potential.
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in cancer therapy and immune modulation:
- Anticancer Activity : Studies have shown that pyrimido[5,4-b]indole derivatives can inhibit various cancer cell lines. For instance, modifications to the pyrimido structure have yielded compounds that selectively target cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer treatments .
- Immune Modulation : A related study identified substituted pyrimido[5,4-b]indoles as potent stimulators of Toll-like receptor 4 (TLR4), which plays a vital role in the innate immune response. Such compounds could be developed as immunotherapeutic agents to enhance immune responses against tumors or infections .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Therapy : Due to its ability to inhibit key pathways involved in tumor growth and survival, this compound may serve as a lead candidate for developing new anticancer drugs.
- Antimicrobial Agents : The compound's structural features suggest possible antibacterial and antifungal activities. Research on similar pyrimidine derivatives has shown promising results against various pathogens, indicating a potential role in treating infectious diseases .
Table 1: Summary of Biological Activities and IC50 Values
Comparison with Similar Compounds
Key Observations :
- The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, enhancing TLR4 affinity compared to bulkier (e.g., ethoxy) or non-polar (e.g., phenyl) substituents .
Modifications at Position 2
Key Observations :
- The morpholino group’s oxygen atoms contribute to hydrogen bonding with TLR4’s Asp<sup>299</sup> and Thr<sup>399</sup>, critical for selectivity .
- Pyrrolidine analogs exhibit reduced solubility due to fewer hydrogen-bond acceptors, while trifluoromethoxy groups enhance membrane penetration but reduce target specificity .
Core Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
